(R)-3-Aminobutan-2-one
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Overview
Description
®-3-Aminobutan-2-one is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminobutan-2-one can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained. Another method includes the reduction of the corresponding ketone using a chiral reducing agent.
Industrial Production Methods: In industrial settings, the production of ®-3-Aminobutan-2-one often involves the use of large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized for efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-3-Aminobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in various amine derivatives.
Scientific Research Applications
®-3-Aminobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which ®-3-Aminobutan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
- (S)-3-Aminobutan-2-one
- 3-Aminobutan-2-ol
- 3-Aminobutan-2-one oxime
Comparison: ®-3-Aminobutan-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-3-Aminobutan-2-one. Additionally, its chemical properties and reactivity may differ from similar compounds such as 3-Aminobutan-2-ol and 3-Aminobutan-2-one oxime, making it valuable for specific applications.
Properties
Molecular Formula |
C4H9NO |
---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
(3R)-3-aminobutan-2-one |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3/t3-/m1/s1 |
InChI Key |
OLYWGXUJESDUAC-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)C)N |
Canonical SMILES |
CC(C(=O)C)N |
Origin of Product |
United States |
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